molecular formula C8H10ClFN2 B13692696 3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride

3-(3-Azetidinyl)-5-fluoropyridine Hydrochloride

Cat. No.: B13692696
M. Wt: 188.63 g/mol
InChI Key: PGDHQJCEOMBVFZ-UHFFFAOYSA-N
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Description

MFCD32662325 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662325 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger structure of MFCD32662325.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which is crucial for its stability and reactivity.

    Catalytic Reactions: Catalysts are often used to speed up the reaction process and improve the yield of MFCD32662325.

Industrial Production Methods

In an industrial setting, the production of MFCD32662325 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum efficiency and minimal waste. Common industrial methods include:

    Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

    Continuous Flow Reactors: These are used for large-scale production and offer the advantage of continuous operation, which increases efficiency and reduces costs.

Chemical Reactions Analysis

Types of Reactions

MFCD32662325 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

The reactions involving MFCD32662325 typically require specific reagents and conditions to proceed efficiently. Common reagents include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from the reactions of MFCD32662325 depend on the specific reaction conditions and reagents used. Common products include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

MFCD32662325 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which MFCD32662325 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-fluoropyridine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H

InChI Key

PGDHQJCEOMBVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)F.Cl

Origin of Product

United States

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